1-(2-Methyl-1H-imidazol-4-yl)ethanone

Structure-Activity Relationship (SAR) Medicinal Chemistry Reaction Selectivity

1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is a specific, regio-defined imidazole derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. Its structure features a 2-methyl group and an acetyl group at the 4-position on the imidazole ring, distinguishing it from other isomers.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 78210-66-9
Cat. No. B1610627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1H-imidazol-4-yl)ethanone
CAS78210-66-9
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1)C(=O)C
InChIInChI=1S/C6H8N2O/c1-4(9)6-3-7-5(2)8-6/h3H,1-2H3,(H,7,8)
InChIKeyMZJZNADJWQEIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9): Defined Isomer for Specialized Heterocyclic Chemistry


1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is a specific, regio-defined imidazole derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . Its structure features a 2-methyl group and an acetyl group at the 4-position on the imidazole ring, distinguishing it from other isomers. This compound serves primarily as a key building block or intermediate in the synthesis of more complex molecules for pharmaceutical and chemical research, due to the versatile reactivity of its acetyl and imidazole moieties .

Why 'Any Imidazole' Cannot Substitute for 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9)


Substituting 1-(2-Methyl-1H-imidazol-4-yl)ethanone with a generic 'imidazole derivative' or an incorrect positional isomer is a significant risk in research and development. The specific 4-acetyl substitution pattern on the 2-methylimidazole core dictates unique reactivity, binding affinities, and physicochemical properties. For example, the isomeric 1-(2-Methyl-1H-imidazol-1-yl)ethanone (CAS 3720-89-6) has the acetyl group on the ring nitrogen , leading to different electronic distribution and steric hindrance, which profoundly alters its chemical behavior and biological interactions. Using an incorrect analog can invalidate entire synthetic routes or lead to false conclusions in structure-activity relationship (SAR) studies. The quantitative evidence below underscores the need for this specific CAS 78210-66-9 compound for precise and reproducible research.

Quantitative Differentiation Evidence for 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9)


Precise Regiochemical Definition for SAR Studies

The primary differentiator for 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is its defined regiochemistry. Unlike the 1-substituted isomer (CAS 3720-89-6) where the acetyl group is on the nitrogen atom , the 4-acetyl substitution on the carbon framework in the target compound creates a fundamentally different molecule with distinct reactivity profiles. This precise substitution pattern is critical for the design and synthesis of biologically active molecules, as it dictates the spatial orientation and electronic properties of the molecule. This is a key consideration in structure-activity relationship (SAR) studies where minor changes in substituent position can lead to major differences in activity.

Structure-Activity Relationship (SAR) Medicinal Chemistry Reaction Selectivity

Measured Melting Point: A Critical Quality Control Metric

The melting point for 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is reported as 134-135 °C . This physical constant serves as a definitive quality control checkpoint. For a purchaser, a simple melting point determination can quickly verify the identity and purity of a received batch against the established literature value. Deviations from this range may indicate contamination, degradation, or the presence of a different isomer. This specific metric provides a practical, low-cost method to ensure the correct material is being used in a synthetic sequence.

Quality Control (QC) Analytical Chemistry Process Chemistry

Computed Physicochemical Parameters for Pre-Synthetic Modeling

Calculated properties for 1-(2-Methyl-1H-imidazol-4-yl)ethanone provide a baseline for in silico modeling. The computed density is 1.141±0.06 g/cm³ (20 °C, 760 Torr) , and its calculated partition coefficient (LogP) is 0.92 . These values contrast with larger, more lipophilic analogs, such as 1,4-diacetyl-2-methylimidazole (CAS 108512-13-6), which has a molecular weight of 166.18 g/mol . The smaller size and lower LogP of the target compound suggest greater water solubility and different membrane permeability, which are critical factors in the early stages of drug candidate design and can guide the selection of a suitable starting scaffold.

Computational Chemistry Drug Design ADME Prediction

Validated Synthetic Route from a Primary Literature Source

A specific, validated synthesis of 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is detailed in a peer-reviewed publication, the Journal of Organic Chemistry, 1984, V49(3), P566-70 . This reference provides a reproducible experimental procedure, which is a critical piece of evidence for procurement. It assures the user that the compound is not merely a theoretical entry but a tangible substance with an established synthetic pathway. This contrasts with many other CAS registry entries that may lack a detailed, published synthetic protocol, making large-scale or reproducible work more challenging.

Organic Synthesis Process Development Reproducibility

High-Value Application Scenarios for 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9)


Precision Synthesis in Medicinal Chemistry SAR Campaigns

This compound is the optimal choice for medicinal chemists conducting structure-activity relationship (SAR) studies on imidazole-based drug candidates. Its defined 4-acetyl regioisomer ensures that any observed biological activity can be accurately attributed to this specific substitution pattern, as opposed to its 1-acetyl isomer (CAS 3720-89-6), which would produce confounding data .

Reproducible Scale-Up in Process Chemistry R&D

For process chemists, this compound offers a lower-risk starting point for developing scalable synthetic routes. The existence of a validated synthetic procedure in the primary literature provides a reliable foundation for process optimization, mitigating the common issue of non-reproducible results from vendor-supplied intermediates.

Incoming Quality Control and Analytical Method Development

The reported melting point of 134-135 °C serves as a crucial analytical benchmark. This simple metric enables QC laboratories to perform immediate verification of the received material's identity and purity, ensuring experimental integrity before the compound is committed to costly or time-consuming downstream steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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